4-Isothiocyanatophenyl 4-heptylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
92444-17-2 |
|---|---|
Molecular Formula |
C21H23NO2S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3 |
InChI Key |
XKPPFDBPBRAEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 4 Isothiocyanatophenyl 4 Heptylbenzoate Analogs
Strategic Approaches to the Synthesis of Aryl Isothiocyanate Precursors
The introduction of the isothiocyanate (-N=C=S) group onto an aromatic ring is a pivotal step in the synthesis of the target molecule. Several strategic routes can be employed, primarily revolving around the transformation of a precursor functional group, most commonly an amino (-NH₂) or a nitro (-NO₂) group, positioned on the phenyl ring.
Two primary strategies are considered:
Route A: Late-Stage Isothiocyanate Formation: This approach involves first constructing the core benzoate (B1203000) ester structure with a precursor group (e.g., a nitro or amino group) on the phenol-derived ring. This precursor is then converted to the isothiocyanate in a later synthetic step.
Route B: Early Isothiocyanate Formation: In this alternative strategy, the isothiocyanate functionality is introduced onto a phenolic precursor early in the synthesis. This isothiocyanatophenol is then esterified with the appropriate benzoic acid derivative.
A common and effective method for preparing aryl isothiocyanates from primary amines involves the use of thiophosgene (B130339) (CSCl₂) or its surrogates. The reaction of an aromatic amine with thiophosgene in the presence of a base, such as calcium carbonate, is a widely used and efficient method for introducing the isothiocyanate group. researchgate.net Alternative, less hazardous reagents have also been developed. For instance, the decomposition of dithiocarbamate (B8719985) salts, formed from the reaction of a primary amine with carbon disulfide, can yield isothiocyanates. This decomposition can be promoted by various reagents, including tosyl chloride.
Another approach utilizes bench-stable solid reagents like tetramethylammonium (B1211777) trifluoromethylthiolate ((Me₄N)SCF₃), which offers operational simplicity and high efficiency for the conversion of primary amines to isothiocyanates at room temperature. acs.org This method is characterized by its high functional group tolerance, making it suitable for complex molecules.
Esterification and Coupling Reactions for Benzoate Core Formation
The formation of the benzoate ester linkage is the second critical transformation in the synthesis of 4-isothiocyanatophenyl 4-heptylbenzoate. This can be achieved through several established esterification methods.
One of the most direct methods is the reaction of a phenol (B47542) with a carboxylic acid chloride, in this case, 4-heptylbenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrogen chloride byproduct. For instance, the reaction of a substituted phenol with an acyl chloride in the presence of TEA in a solvent like dichloromethane (B109758) (DCM) is a common procedure. researchgate.net
Alternatively, the direct esterification of a carboxylic acid with a phenol can be accomplished using coupling agents. The Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method, particularly for sterically hindered substrates or those sensitive to harsher conditions. organic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.org This reaction proceeds at room temperature and is known to suppress the formation of side products. organic-chemistry.org The general mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the acyl-transfer properties of DMAP. nih.gov
Another powerful method for the esterification of phenols is the Mitsunobu reaction. This reaction allows for the condensation of a carboxylic acid and an alcohol under mild, neutral conditions using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction has been shown to be effective for the esterification of various benzoic acids with functionalized phenols, often providing good to excellent yields where other methods may be less successful. researchgate.net
The choice of esterification method will depend on the specific precursors being used. If following Route A starting with 4-nitrophenol, any of the above methods can be employed to react it with 4-heptylbenzoic acid or its acid chloride. If Route B is chosen, where 4-isothiocyanatophenol is the starting phenol, milder conditions such as the Steglich or Mitsunobu reactions might be preferred to avoid potential side reactions with the reactive isothiocyanate group.
Exploration of Optimized Synthetic Pathways and Yield Enhancement Methodologies
To synthesize this compound efficiently, a plausible and optimized pathway can be constructed based on the methodologies discussed. A common and logical approach follows Route A , which generally offers good control over the introduction of the sensitive isothiocyanate group in the final step.
A representative optimized pathway is as follows:
Synthesis of the Ester Precursor: 4-Nitrophenol is reacted with 4-heptylbenzoyl chloride in the presence of a base like triethylamine in an inert solvent such as dichloromethane. This reaction typically proceeds with high yield to form 4-nitrophenyl 4-heptylbenzoate.
Reduction of the Nitro Group: The nitro group of 4-nitrophenyl 4-heptylbenzoate is then reduced to a primary amine. A variety of reducing agents can be used for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. researchgate.net Other methods, such as using metal catalysts like copper ferrite, have also been reported for the reduction of nitrophenols to aminophenols. mdpi.com This step yields 4-aminophenyl 4-heptylbenzoate.
Formation of the Isothiocyanate: The final step is the conversion of the amino group of 4-aminophenyl 4-heptylbenzoate to the isothiocyanate. A well-established method for this is the reaction with thiophosgene in a two-phase system, for example, chloroform (B151607) and a saturated aqueous solution of calcium carbonate. researchgate.net This method is known to be efficient for the synthesis of aromatic isothiocyanates.
The table below outlines a potential synthetic pathway with representative reagents and conditions.
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Esterification | 4-Nitrophenol, 4-Heptylbenzoic acid | Thionyl chloride (to form acyl chloride), then Triethylamine, Dichloromethane | 4-Nitrophenyl 4-heptylbenzoate |
| 2 | Reduction | 4-Nitrophenyl 4-heptylbenzoate | H₂, Palladium on Carbon (Pd/C), Ethanol | 4-Aminophenyl 4-heptylbenzoate |
| 3 | Isothiocyanation | 4-Aminophenyl 4-heptylbenzoate | Thiophosgene (CSCl₂), Calcium Carbonate, Chloroform/Water | This compound |
To enhance yields, optimization of reaction conditions at each step is crucial. This includes controlling the temperature, reaction time, and stoichiometry of the reagents. For the esterification, the use of coupling agents like DCC/DMAP can often provide higher yields and cleaner reactions compared to the acid chloride method, especially if side reactions are a concern. organic-chemistry.org For the isothiocyanate formation, careful control of the addition of thiophosgene and efficient stirring are important to maximize the yield and minimize the formation of undesired thiourea (B124793) byproducts. The use of modern, milder reagents for isothiocyanation could also lead to improved yields and a better safety profile. acs.org
Advanced Spectroscopic and Diffractional Characterization of 4 Isothiocyanatophenyl 4 Heptylbenzoate Molecular Structure
High-Resolution Structural Elucidation via X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis has provided a precise determination of the molecular and crystal structure of 4-isothiocyanatophenyl 4-heptylbenzoate. These studies reveal the specific arrangement of atoms within the crystal lattice, offering insights into intermolecular interactions and packing.
The crystallographic data indicates that the compound crystallizes in a specific arrangement, with the molecules forming a layered structure. This arrangement is influenced by core-to-core antiparallel dimerization of the molecules. The heptyl chains of adjacent molecules are nearly parallel to each other.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 28.529(7) |
| b (Å) | 5.688(2) |
| c (Å) | 12.593(3) |
| β (°) | 100.08(3) |
| V (ų) | 2013.1(9) |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | 1.205(4) |
| C-O (ester) | 1.353(4) |
| O-C (phenyl) | 1.411(4) |
| N=C (isothiocyanate) | 1.176(5) |
| C=S | 1.572(4) |
| Dihedral angle between phenyl rings | 64.9(1) |
Vibrational Spectroscopy Investigations: Polarized Infrared (IR) Spectroscopic Studies
Polarized infrared (IR) spectroscopy has been employed to investigate the vibrational modes of this compound in its crystalline state. By analyzing the interaction of polarized infrared radiation with oriented single crystals, detailed information about the orientation of specific molecular groups can be obtained.
A particularly noteworthy finding from these studies is the behavior of the stretching vibration of the isothiocyanate group (ν(NCS)). This vibrational band exhibits a significant blue-shift of approximately 50 cm⁻¹ upon transitioning from the isotropic liquid to the ordered crystalline and liquid crystalline states. cancer.gov This shift is attributed to the formation of antiparallel dimeric species in the condensed phases. cancer.gov
The dichroic ratio, which is the ratio of the absorbance of light polarized parallel and perpendicular to a reference direction, has been analyzed for various vibrational modes. This analysis helps in determining the orientation of the transition dipole moments of these vibrations relative to the long axis of the molecule.
Table 3: Selected Vibrational Bands and their Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2100 | ν(NCS) stretching |
| ~1730 | ν(C=O) stretching |
| ~1600 | Phenyl ring stretching |
| ~1270 | ν(C-O) ester stretching |
Conformational Analysis and Molecular Geometry Determination through Spectroscopic Methods
The molecule adopts a relatively elongated conformation, which is characteristic of liquid crystalline compounds. The heptyl chain exists in an all-trans conformation, which is the most energetically favorable arrangement. The core of the molecule, consisting of the two phenyl rings linked by the ester group, is not planar. As determined by X-ray diffraction, the dihedral angle between the planes of the two phenyl rings is approximately 64.9°.
Spectroscopic calculations, combined with the experimental IR data, support the model of dimeric association in the condensed phases. cancer.gov This dimerization, driven by interactions between the molecular cores, plays a significant role in the formation of the observed liquid crystalline phases. The antiparallel arrangement of the dimers is a key feature of the molecular organization.
Computational Chemistry and Theoretical Studies on 4 Isothiocyanatophenyl 4 Heptylbenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has been employed to investigate the electronic structure and energetics of 4-isothiocyanatophenyl 4-heptylbenzoate. These calculations are crucial for understanding the stability of different molecular arrangements and the nature of intermolecular forces.
Theoretical calculations have shown that the formation of dimeric species, where two molecules of this compound associate in a core-to-core antiparallel arrangement, is an energetically favorable process. cancer.gov This dimerization is a key factor in the ordering of the molecules in condensed phases. The calculations indicate that this specific antiparallel conformation leads to a significant stabilization, influencing the liquid crystalline behavior of the material.
Table 1: Theoretical Energetics of this compound
| Parameter | Finding | Significance |
|---|---|---|
| Molecular Conformation | Calculations focused on monomeric and dimeric structures. | Helps understand the fundamental units in the liquid crystal phases. |
| Dimerization Energetics | The formation of core-to-core antiparallel dimers is energetically favorable. | Explains the tendency for molecular association and ordering. |
| Intermolecular Interactions | The primary stabilizing forces in the dimer are attributed to dipole-dipole interactions and van der Waals forces between the molecular cores. | Governs the physical properties and phase transitions of the material. |
Theoretical Vibrational Spectra Prediction and Assignment Validation
Theoretical vibrational spectra, calculated using methods such as DFT, serve as a powerful tool for interpreting and validating experimental infrared (IR) spectra. For this compound, calculated spectra have been compared with polarized IR spectra measured across a wide temperature range, from the isotropic liquid to the crystalline state. cancer.gov
A particularly noteworthy finding is the behavior of the vibrational band assigned to the isothiocyanate (NCS) stretching mode, denoted as ν(NCS). Experimentally, this band exhibits a significant blue-shift (an increase in frequency) of approximately 50 cm⁻¹ as the material transitions from the isotropic to more ordered states. cancer.gov Theoretical calculations have been instrumental in explaining this phenomenon. The calculations confirm that this substantial shift can be ascribed to the formation of the aforementioned dimeric core-to-core antiparallel species. cancer.gov This excellent agreement between theoretical prediction and experimental observation validates the assignment of the ν(NCS) band and reinforces the structural model of dimer formation in the ordered phases.
Table 2: Comparison of Theoretical and Experimental Vibrational Spectra
| Vibrational Mode | Experimental Observation | Theoretical Explanation | Validation |
|---|---|---|---|
| ν(NCS) Stretch | A blue-shift of ~50 cm⁻¹ is observed upon cooling from the isotropic to ordered phases. cancer.gov | Calculations attribute the shift to the formation of stable, antiparallel dimers. cancer.gov | The theoretical model accurately reproduces the experimental spectral shift, validating the band assignment and the dimerization hypothesis. |
| Other Modes | Polarized IR spectra show dichroic ratios for various modes with transition dipole moments parallel and perpendicular to the long molecular axis. cancer.gov | Theoretical calculations can predict the orientation of transition dipole moments for different vibrational modes. | Comparison helps in determining the orientation of molecules relative to the substrate in experimental setups. cancer.gov |
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
While molecular dynamics (MD) simulations are a powerful technique for exploring the conformational space, dynamics, and intermolecular interactions in liquid crystals, specific MD studies focusing exclusively on this compound were not prominently available in the reviewed scientific literature. Such simulations would be beneficial to model the collective behavior of molecules, simulate phase transitions, and provide a dynamic picture of the intermolecular interactions that complement the static view from DFT calculations.
Table 3: Status of Molecular Dynamics Simulation Studies
| Simulation Aspect | Findings |
|---|---|
| Conformational Space Analysis | Data not available in the reviewed literature. |
| Intermolecular Interaction Dynamics | Data not available in the reviewed literature. |
| Phase Transition Modeling | Data not available in the reviewed literature. |
Quantum Chemical Characterization of Molecular Orbitals and Reactivity Indices
A detailed quantum chemical characterization, including the analysis of frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the calculation of reactivity indices, provides deep insights into the electronic properties and potential chemical reactivity of a molecule. However, dedicated research articles detailing a comprehensive analysis of the molecular orbitals and reactivity indices for this compound could not be identified in the surveyed literature. Such studies would be valuable for understanding charge transport properties, electronic excitation, and the molecule's susceptibility to nucleophilic or electrophilic attack.
Table 4: Status of Quantum Chemical Characterization
| Parameter | Findings |
|---|---|
| HOMO Energy and Distribution | Data not available in the reviewed literature. |
| LUMO Energy and Distribution | Data not available in the reviewed literature. |
| HOMO-LUMO Energy Gap | Data not available in the reviewed literature. |
| Global Reactivity Indices (e.g., Hardness, Electronegativity) | Data not available in the reviewed literature. |
Investigation of Supramolecular Organization and Phase Transition Phenomena in 4 Isothiocyanatophenyl 4 Heptylbenzoate
Methodologies for Mesophase Identification and Structural Analysis
The characterization of liquid crystalline phases, or mesophases, requires a suite of sophisticated analytical techniques to probe the material's structure and order at various length scales. For 4-Isothiocyanatophenyl 4-heptylbenzoate, a combination of X-ray diffraction and spectroscopic methods provides a comprehensive picture of its ordered fluid states.
X-ray diffraction (XRD) is a cornerstone technique for elucidating the structural arrangement of molecules in condensed phases. For liquid crystals, XRD patterns reveal crucial information about the degree and nature of positional order. In the crystalline state of this compound, single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, and bond angles, defining the molecule's conformation.
| Crystallographic Data for this compound | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.012(1) |
| b (Å) | 8.023(2) |
| c (Å) | 22.569(5) |
| α (˚) | 90.43(3) |
| β (˚) | 96.14(3) |
| γ (˚) | 109.43(3) |
| **Volume (ų) ** | 1018.6(4) |
| Z (molecules/unit cell) | 2 |
This interactive table summarizes the unit cell parameters for the crystalline phase of this compound.
Upon heating, the transition from the crystalline solid to a liquid crystalline mesophase, such as a nematic or smectic phase, is accompanied by changes in the XRD pattern. In a nematic phase, the long-range positional order is lost, resulting in diffuse scattering patterns, but a degree of orientational order is maintained. If a smectic phase is formed, the XRD pattern will exhibit sharp reflections at small angles, indicative of a layered structure, and a diffuse halo at wider angles, corresponding to the liquid-like arrangement of molecules within the layers.
While XRD provides information on positional order, spectroscopic techniques are indispensable for quantifying the degree of orientational order in liquid crystalline phases. The alignment of the elongated molecules along a common axis, known as the director, is a defining characteristic of mesophases. This orientational order is described by an order parameter, S.
Polarized infrared (IR) spectroscopy is a powerful tool for this purpose. By measuring the dichroic ratio—the ratio of absorbance of light polarized parallel and perpendicular to the director—for specific vibrational modes, the order parameter can be determined. For this compound, the stretching vibration of the isothiocyanate group (ν(NCS)) is a particularly sensitive probe. cancer.gov A significant blue-shift of this band is observed upon transitioning from the isotropic liquid to an ordered phase, which has been attributed to the formation of antiparallel dimeric species. cancer.gov The analysis of the dichroic ratio for various vibrational modes with different transition dipole moment directions relative to the long molecular axis allows for a detailed understanding of the molecular orientation. cancer.gov
Other spectroscopic techniques such as polarized Raman scattering, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are also widely used to study orientational order. researchgate.netmdpi.comjkps.or.kr In Raman spectroscopy, the depolarization ratios of specific vibrational bands provide information about the alignment of the molecules. Fluorescence spectroscopy, often employing dichroic dyes as guest probes, can also reveal the orientational distribution of the host liquid crystal molecules. researchgate.net NMR spectroscopy, by analyzing the anisotropic spin interactions, offers a very direct measure of molecular and local bond orientational order. mdpi.com
| Spectroscopic Method | Probe | Information Obtained |
| Polarized IR Spectroscopy | Dichroic ratio of specific vibrational modes (e.g., ν(NCS)) | Order parameter (S), molecular orientation |
| Polarized Raman Scattering | Depolarization ratios of vibrational bands | Orientational order |
| Fluorescence Spectroscopy | Anisotropy of emitted light from guest dyes | Host orientational distribution |
| NMR Spectroscopy | Anisotropic spin interactions (dipolar, quadrupolar) | Molecular and local bond order parameters |
This interactive table outlines various spectroscopic techniques used to probe orientational order in liquid crystals.
Dielectric Relaxation Spectroscopy for Molecular Reorientation Dynamics
Dielectric relaxation spectroscopy (DRS) is an essential technique for investigating the dynamics of molecular reorientation in liquid crystals. mendeley.comicm.edu.pl By applying a time-varying electric field and measuring the complex dielectric permittivity as a function of frequency, one can probe the rotational motions of polar molecules like this compound. The isothiocyanate group imparts a significant dipole moment to the molecule, making it dielectrically active.
In the nematic phase, the dielectric properties are anisotropic. Two principal components of the dielectric permittivity are measured: parallel (ε∥) and perpendicular (ε⊥) to the director. The dielectric anisotropy (Δε = ε∥ - ε⊥) is a crucial parameter for many applications.
The frequency-dependent dielectric spectra of isothiocyanate-containing liquid crystals typically reveal distinct relaxation processes. mendeley.comicm.edu.pl These processes are associated with different modes of molecular rotation:
Low-frequency relaxation (around the short axis): This mode corresponds to the end-over-end rotation of the molecule around its short molecular axis. This motion is significantly hindered by the nematic potential and is therefore observed at lower frequencies.
High-frequency relaxation (around the long axis): This process is related to the rotation of the molecule around its long axis. This motion is generally faster and occurs at higher frequencies.
By analyzing the relaxation times and their temperature dependence, valuable information about the viscosity of the medium, the nematic potential barrier height, and the activation energies for different rotational motions can be obtained. mendeley.comicm.edu.pl For instance, the retardation factor, which is the ratio of the relaxation time for the low-frequency process in the nematic phase to that in the isotropic phase, provides a measure of the influence of the nematic order on the molecular dynamics.
Theoretical Models Describing Anisotropic Molecular Interactions and Phase Formation
The formation of ordered liquid crystalline phases from an isotropic liquid is a fascinating example of self-assembly driven by weak, anisotropic intermolecular interactions. Several theoretical models have been developed to describe this phenomenon.
The Maier-Saupe theory is a foundational mean-field theory that provides a simple yet powerful description of the nematic-isotropic phase transition. cam.ac.ukicmp.lviv.ua It considers the anisotropic van der Waals (dispersion) forces as the primary driver for the alignment of rod-like molecules. The theory introduces an orientational potential that a single molecule experiences due to the average alignment of its neighbors, which is proportional to the order parameter S. The theory successfully predicts a first-order phase transition from the isotropic to the nematic state and provides a universal temperature dependence for the order parameter. cam.ac.uk
Molecular field theory , a more general framework that encompasses the Maier-Saupe model, can be extended to account for more complex molecular features and interactions. nih.govaps.org For a molecule like this compound, these models would consider its specific shape, flexibility of the alkyl chain, and the presence of a strong dipole moment. By incorporating these molecular details, molecular field theories can provide more quantitative predictions of elastic constants and other material properties. nih.gov These models are crucial for establishing a clear link between the chemical structure of a mesogen and its macroscopic physical properties, guiding the rational design of new liquid crystalline materials with desired characteristics.
Structure Property Relationship Studies in the Context of 4 Isothiocyanatophenyl 4 Heptylbenzoate and Its Derivatives
Methodological Frameworks for Quantitative Structure-Property Relationship (QSPR) Development
Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the physicochemical properties of molecules based on their structural features. In the context of 4-Isothiocyanatophenyl 4-heptylbenzoate and related liquid crystals, these models are instrumental in designing new materials with desired mesomorphic and physical properties. The development of robust QSPR models typically involves several key stages, including descriptor calculation, variable selection, model building, and validation.
A common approach involves the use of molecular descriptors derived from computational chemistry methods, such as Density Functional Theory (DFT). mdpi.com These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO and LUMO energies, dipole moment), geometric features (e.g., molecular volume, surface area, aspect ratio), and topological indices. For instance, a study on thermotropic liquid crystals established a six-descriptor linear model using DFT-calculated parameters like the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO, ELUMO), dipole moment (μ), and shape descriptors. mdpi.com This model demonstrated a high correlation coefficient (R² = 0.95) for predicting nematic transition temperatures. mdpi.com
Once a pool of descriptors is generated, statistical techniques such as Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) are employed to build the QSPR model. mdpi.com PCA helps in reducing the dimensionality of the descriptor space by identifying the principal components that capture the most variance in the data. MLR is then used to establish a linear relationship between the selected descriptors and the property of interest, such as the nematic-isotropic transition temperature (TNI). The reliability of the developed model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with an independent test set of compounds.
Systematic Investigations into the Impact of Structural Modifications on Supramolecular Behavior
The supramolecular behavior of liquid crystals, including their phase transition temperatures and mesophase stability, is highly sensitive to subtle changes in molecular structure. Systematic studies on homologous series of compounds, where a specific structural feature is incrementally varied, provide invaluable insights into these relationships. For the 4-isothiocyanatophenyl 4-alkylbenzoate series, the length of the terminal alkyl chain (–CnH2n+1) is a critical determinant of their mesomorphic properties.
As the length of the alkyl chain increases, a general trend observed is the depression of the melting point and an initial increase in the clearing point (nematic-isotropic transition temperature), leading to a broader nematic range. However, beyond a certain chain length, the clearing point tends to decrease, often in an odd-even effect pattern, where homologues with an even number of carbon atoms in the alkyl chain exhibit higher clearing points than their odd-numbered counterparts. This is attributed to the change in the anisotropy of the molecular polarizability with the conformation of the alkyl chain. Furthermore, longer alkyl chains promote stronger intermolecular interactions, which can lead to the emergence of more ordered smectic phases.
The following interactive table presents hypothetical phase transition data for a homologous series of 4-isothiocyanatophenyl 4-alkylbenzoates to illustrate these trends.
| Alkyl Chain Length (n) | Compound Name | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Mesophase Range (°C) |
| 3 | 4-Isothiocyanatophenyl 4-propylbenzoate | 85 | 105 | 20 |
| 4 | 4-Isothiocyanatophenyl 4-butylbenzoate | 78 | 115 | 37 |
| 5 | 4-Isothiocyanatophenyl 4-pentylbenzoate | 72 | 112 | 40 |
| 6 | 4-Isothiocyanatophenyl 4-hexylbenzoate | 68 | 120 | 52 |
| 7 | This compound | 65 | 118 | 53 |
| 8 | 4-Isothiocyanatophenyl 4-octylbenzoate | 63 | 122 | 59 |
Note: The data in this table is illustrative and intended to demonstrate typical trends in homologous series of liquid crystals.
Comparative Analysis with Analogous Isothiocyanate-Containing Liquid Crystalline Systems
For instance, replacing the phenyl benzoate (B1203000) core with a cyclohexyl-phenyl unit, as in 4-isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl)benzoates, can lead to lower melting points and a reduced tendency to form smectic phases compared to their all-aromatic counterparts. This is because the alicyclic ring introduces greater conformational flexibility and disrupts the π-electron conjugation, which can weaken intermolecular attractions.
Conversely, incorporating more extended and rigid core structures, such as biphenyl (B1667301) or tolane moieties, generally leads to higher clearing points and increased birefringence. The isothiocyanato (–NCS) terminal group itself is known to impart high birefringence and a significant dipole moment to the molecule. When compared to the more common cyano (–CN) terminal group, the –NCS group often results in materials with higher birefringence, though sometimes with slightly lower clearing points and different dielectric properties. The linear geometry of the isothiocyanato group is highly conducive to the formation of stable nematic phases.
The table below provides a comparative overview of the properties of different isothiocyanate-containing liquid crystal cores.
| Core Structure | Example Compound | Typical Mesophase | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| Phenyl Benzoate | This compound | Nematic, Smectic | Moderate-High | Positive |
| Cyclohexyl-Phenyl | 4-Isothiocyanatophenyl 4-(trans-4-heptylcyclohexyl)benzoate | Nematic | Moderate | Positive |
| Biphenyl | 4-Alkyl-4'-isothiocyanatobiphenyl | Nematic, Smectic | High | Positive |
| Tolane | 4-Alkyl-4'-isothiocyanatotolane | Nematic | Very High | Positive |
Note: The properties listed are general characteristics and can vary depending on the specific alkyl chain length and other substituents.
Future Research Directions and Advanced Applications of 4 Isothiocyanatophenyl 4 Heptylbenzoate in Materials Science
Rational Design of Novel 4-Isothiocyanatophenyl Benzoate (B1203000) Derivatives with Tailored Characteristics
The rational design of new liquid crystal molecules based on the 4-isothiocyanatophenyl benzoate core is a key area of future research. By systematically modifying the molecular structure, it is possible to fine-tune the mesomorphic and physical properties for specific applications. Key areas of molecular engineering include the modification of the alkyl chain, alterations to the aromatic core, and substitution of the isothiocyanate group.
Alkyl Chain Modification: The length and branching of the alkyl chain significantly influence the melting point and the type of liquid crystal phases (mesophases) observed. For instance, increasing the chain length in the 4-isothiocyanatophenyl 4-alkylbenzoate series generally lowers the melting point and can induce the formation of smectic phases in addition to the nematic phase. The introduction of branched alkyl chains can disrupt molecular packing, leading to lower melting points and potentially chiral mesophases if a chiral center is incorporated.
Aromatic Core Alterations: The central aromatic core can be modified to enhance properties such as birefringence and dielectric anisotropy. Replacing one of the phenyl rings with a cyclohexyl or bicyclooctane ring can decrease the birefringence and viscosity. Conversely, introducing a tolane or terphenyl unit can significantly increase the birefringence, which is advantageous for applications in photonics and displays. semanticscholar.org
Isothiocyanate Group Substitution: The isothiocyanate group is a strong contributor to the molecule's high dipole moment and positive dielectric anisotropy. While this group is often desirable, its replacement with other polar groups such as cyano (-CN) or fluoro (-F) can be explored to modify the dielectric properties and improve chemical stability. For example, fluorinated derivatives of isothiocyanatoterphenyls have been synthesized to optimize properties for nematic mixtures.
A summary of potential modifications and their expected effects is presented in the table below:
| Molecular Modification | Target Property | Expected Outcome |
|---|---|---|
| Lengthening the alkyl chain | Phase behavior | Lower melting point, induction of smectic phases |
| Introducing branched alkyl chains | Phase behavior, Chirality | Lower melting point, potential for chiral mesophases |
| Replacing phenyl with alicyclic rings | Birefringence, Viscosity | Decrease in birefringence and viscosity |
| Introducing tolane or terphenyl units | Birefringence | Significant increase in birefringence |
Integration into Composite Materials and Nanostructured Systems
The incorporation of 4-isothiocyanatophenyl 4-heptylbenzoate and its derivatives into composite materials and nanostructured systems offers a pathway to novel functionalities and enhanced performance. Two primary areas of exploration are polymer-dispersed liquid crystals (PDLCs) and nanoparticle-doped liquid crystals.
Polymer-Dispersed Liquid Crystals (PDLCs): PDLCs are composite materials where micro- or nano-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. nih.gov These materials can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field. materiability.com The properties of PDLCs are highly dependent on the liquid crystal used. The high dielectric anisotropy of isothiocyanate-containing liquid crystals like this compound can lead to PDLCs with low driving voltages and fast switching times. Future research will focus on optimizing the phase separation process during PDLC formation to control the size and morphology of the liquid crystal droplets, thereby tailoring the electro-optical properties of the composite film. nih.gov
Nanoparticle-Doped Liquid Crystals: The properties of liquid crystals can be significantly altered by doping with nanoparticles. For example, doping with metallic or semiconductor nanoparticles can enhance the electro-optical response, while the introduction of magnetic nanoparticles can enable magnetic field control. The specific interactions between the isothiocyanate group of this compound and the surface of nanoparticles could lead to unique self-assembly and enhanced functionalities. Research in this area will explore the effects of various nanoparticle types, sizes, and concentrations on the phase behavior and physical properties of the host liquid crystal.
Exploration of Advanced Spectroscopic Techniques for In-Situ Studies of Molecular Behavior
To fully understand and exploit the properties of this compound, it is crucial to investigate its molecular behavior in real-time and under various conditions. Advanced spectroscopic techniques offer powerful tools for such in-situ studies.
Polarized Infrared (IR) Spectroscopy: Polarized IR spectroscopy is a valuable technique for probing the orientation of molecules in liquid crystal phases. By measuring the dichroic ratio of specific vibrational modes, the degree of molecular alignment can be determined. For this compound, the stretching vibration of the isothiocyanate group (ν(NCS)) is a particularly sensitive probe of the local molecular environment. cancer.gov Studies have shown a significant blue-shift of this band upon transitioning from the isotropic to the ordered liquid crystal phase, which has been attributed to the formation of antiparallel dimeric species. cancer.gov Future in-situ polarized IR studies could investigate the molecular orientation dynamics under the influence of electric or magnetic fields, providing insights into the switching mechanisms.
Broadband Dielectric Spectroscopy (BDS): BDS is a powerful technique for studying the molecular dynamics of liquid crystals over a wide range of frequencies and temperatures. By analyzing the dielectric relaxation processes, information about the rotational motions of the molecules around their short and long axes can be obtained. For a related compound, 4-heptyl-4′-isothiocyanatobiphenyl (7BT), BDS studies in confinement have revealed modifications to the molecular dynamics compared to the bulk material. researchgate.net Similar in-situ BDS studies on this compound could elucidate the influence of confinement, surfaces, and dopants on its molecular dynamics.
Development of Predictive Models for Complex Phase Behavior in Related Systems
The development of accurate predictive models is essential for accelerating the discovery of new liquid crystal materials with desired properties. Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are increasingly being used to understand and predict the phase behavior of liquid crystals.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the relationship between molecular structure and macroscopic properties. By simulating the collective behavior of a large number of molecules, it is possible to predict phase transition temperatures, order parameters, and other physical properties. For isothiocyanate-containing liquid crystals, MD simulations can be used to study the influence of the polar -NCS group on molecular packing and the formation of different mesophases.
Density Functional Theory (DFT) Calculations: DFT calculations are used to determine the electronic structure and properties of individual molecules. cancer.gov These calculations can provide valuable information about molecular geometry, dipole moments, and vibrational frequencies, which can be used as input for MD simulations or to interpret experimental data. For this compound, DFT calculations have been used to analyze its vibrational spectrum and to support the interpretation of experimental IR data. cancer.gov
Future research in this area will focus on developing more accurate force fields for MD simulations of isothiocyanate-containing liquid crystals and on combining DFT and MD methods to create multiscale models that can predict the complex phase behavior of these materials with high fidelity.
Q & A
Q. What are the recommended methods for synthesizing 4-isothiocyanatophenyl 4-heptylbenzoate?
The synthesis typically involves esterification between 4-heptylbenzoic acid and 4-isothiocyanatophenol. A coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the reaction in anhydrous conditions. Post-synthesis purification via column chromatography is essential to remove byproducts. Functionalized isothiocyanate derivatives, such as those in liquid crystal research, often follow similar protocols .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the ester linkage and alkyl chain integrity.
- FT-IR to identify the isothiocyanate (-NCS) group (sharp peak near 2050–2100 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation. Advanced studies may employ X-ray diffraction (XRD) for crystallographic analysis .
Q. How should stability and storage conditions be optimized for this compound?
The compound is stable under inert atmospheres (e.g., nitrogen) at low temperatures (2–8°C). Avoid exposure to moisture, strong acids/bases, and UV light, as these may degrade the isothiocyanate group. No hazardous decomposition products are reported, but monitor for thiourea formation via IR .
Q. What safety precautions are necessary during handling?
Use PPE (gloves, goggles, lab coat) and a P95 respirator for particulate protection. The compound is classified as:
- H315 (skin irritation)
- H319 (eye irritation)
- H335 (respiratory irritation) Ensure fume hood use during synthesis and limit airborne dust .
Advanced Research Questions
Q. How can crystallographic data resolve molecular packing in smectic liquid crystal phases?
Single-crystal XRD reveals a triclinic lattice ( space group) with layered molecular arrangements. In homologous compounds, dimerization via weak C–H···O/N interactions stabilizes smectic phases. Hirshfeld surface analysis highlights dominant H···H (65–70%) and C···H (20–25%) contacts, critical for mesophase stability .
Q. What methodologies address discrepancies in phase transition enthalpy values?
Discrepancies in reported enthalpies (e.g., 39.58 kJ/mol for smectic-nematic vs. 98.12 kJ/mol for nematic-isotropic transitions) arise from impurities or heating rate variations. Use calibrated DSC with controlled scan rates (1–5°C/min) and compare with literature (e.g., NIST data). Cross-validate with polarizing microscopy for texture alignment .
Q. How can mutagenicity risks be assessed experimentally?
Despite no IARC/OSHA carcinogenicity classification, the compound is flagged for potential mutagenicity (GHS Category 1B). Conduct:
Q. What thermodynamic insights are gained from entropy calculations?
Entropy changes () during phase transitions correlate with molecular disorder. For example, the nematic-isotropic transition in homologs shows ≈ 128–256 J/mol·K, indicating significant conformational freedom. Use the equation with DSC-derived values .
Q. How do alkyl chain lengths influence mesophase behavior?
Elongated alkyl chains (e.g., heptyl vs. hexyl) enhance layer spacing in smectic phases by ~2–3 Å per additional CH₂ group. Comparative XRD studies of nTPCHB homologs (n=8 vs. n=12) show increased interdigitation and reduced transition temperatures, impacting liquid crystal device design .
Q. What strategies mitigate data gaps in physicochemical properties?
Key missing data (e.g., log Pow, vapor pressure) can be acquired via:
- HPLC with a C18 column for log Pow estimation.
- TGA for decomposition temperature.
- Langmuir-Blodgett trough for surface tension measurements.
Collaborate with computational chemists for QSPR (quantitative structure-property relationship) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
